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Introduction
Ivacaftor (VX-770) is a potentiator of the Cystic Fibrosis Transmembrane Conductance

Regulator (CFTR) protein. It is the first therapeutic agent to target the underlying cause of

Cystic Fibrosis (CF) in patients with specific CFTR mutations. Ivacaftor works by increasing

the channel-open probability (gating) of the CFTR protein on the cell surface, leading to

enhanced chloride ion transport. Fischer Rat Thyroid (FRT) cells are a widely used epithelial

cell line for studying CFTR function because they form polarized monolayers with high

transepithelial resistance and lack endogenous cAMP-regulated chloride channels, providing a

low-background system for studying recombinant CFTR. These application notes provide

detailed protocols for the use of Ivacaftor in FRT cells expressing various CFTR mutations.

Mechanism of Action of Ivacaftor
Cystic Fibrosis is caused by mutations in the CFTR gene, which result in a dysfunctional CFTR

protein. The CFTR protein is an ion channel responsible for the transport of chloride and

bicarbonate across the apical membrane of epithelial cells. In CF, this process is impaired,

leading to the accumulation of thick, sticky mucus in various organs.

Ivacaftor is a CFTR potentiator that directly binds to the CFTR protein and stabilizes its open

conformation.[1] This increases the probability of the channel being open and facilitates the

transport of chloride ions across the cell membrane. This mechanism is particularly effective for
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"gating" mutations, where the CFTR protein is present on the cell surface but has a defect in its

ability to open and close.[2]
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Ivacaftor's Mechanism of Action on a Mutated CFTR Channel.

Data Presentation
The following table summarizes the in vitro effects of Ivacaftor on various CFTR gating

mutations expressed in FRT cells. The data represents the fold increase in chloride transport

over baseline as measured in electrophysiological studies.
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CFTR Mutation
Fold Increase in Chloride Transport over
Baseline (Mean ± SD)

G551D 152 ± 317

G178R 16 - 1050 (range)

G551S 16 - 1050 (range)

S1251N 16 - 1050 (range)

G178R >10

S549N >10

S549R >10

G551S >10

G970R >10

G1244E >10

S1251N >10

S1255P >10

G1349D >10

Data sourced from FDA regulatory filings and peer-reviewed publications.[2][3]

Experimental Protocols
Cell Culture and Transfection of FRT Cells
A foundational step for studying Ivacaftor's effects is the proper culture and transfection of FRT

cells to express the CFTR mutation of interest.

Start with cryopreserved
FRT cells

Thaw cells rapidly
at 37°C

Culture in Coon's modified
Ham's F-12 medium + 5% FBS

Passage cells using
Trypsin-EDTA

Transfect with plasmid
containing CFTR mutation

Select for stable expression
(e.g., with Hygromycin)

Plate on permeable supports
for differentiation

Polarized FRT cell monolayer
ready for experiments

Click to download full resolution via product page
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Workflow for FRT Cell Culture and Transfection.

Materials:

Fischer Rat Thyroid (FRT) cells

Coon's modified Ham's F-12 medium (e.g., Sigma, cat. no. F6636)

Fetal Bovine Serum (FBS)

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Plasmid DNA encoding the CFTR mutation of interest

Transfection reagent (e.g., Lipofectamine)

Selection antibiotic (e.g., Hygromycin B)

Permeable cell culture inserts (e.g., Transwells)

Protocol:

Cell Thawing and Culture:

Rapidly thaw a cryovial of FRT cells in a 37°C water bath.

Transfer the cell suspension to a centrifuge tube containing pre-warmed Coon's modified

Ham's F-12 medium supplemented with 5% FBS.

Centrifuge at 1000 rpm for 5 minutes.

Resuspend the cell pellet in fresh culture medium and plate in a T-75 flask.

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Change the medium every 2-3 days.
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Cell Passaging:

When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

Add Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

Neutralize the trypsin with culture medium and centrifuge.

Resuspend the cells and plate into new flasks at the desired density.

Transfection and Selection:

Plate FRT cells in 6-well plates and grow to 70-80% confluency.

Transfect the cells with the CFTR mutant-containing plasmid using a suitable transfection

reagent according to the manufacturer's instructions.

After 48 hours, begin selection by adding the appropriate antibiotic (e.g., 100 µg/mL

Hygromycin B) to the culture medium.

Replace the selection medium every 2-3 days until resistant colonies appear.

Expand the resistant colonies to establish a stable cell line.

Plating on Permeable Supports:

Seed the stably transfected FRT cells onto permeable cell culture inserts at a high density.

Culture the cells for 7-14 days to allow for polarization and the formation of a high-

resistance monolayer.

Ussing Chamber Electrophysiology
The Ussing chamber is the gold standard for measuring ion transport across epithelial

monolayers. This protocol outlines the measurement of Ivacaftor-potentiated CFTR-mediated

chloride currents.
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Mount FRT cell monolayer
in Ussing chamber

Equilibrate with Krebs buffer
and establish baseline Isc

Add Amiloride (apical)
to block ENaC

Add Forskolin (basolateral)
to activate CFTR

Add Ivacaftor (apical)
to potentiate CFTR

Add CFTRinh-172 (apical)
to inhibit CFTR current

Analyze change in
short-circuit current (Isc)

Click to download full resolution via product page

Ussing Chamber Experimental Workflow.

Materials:

Ussing chamber system with voltage-clamp amplifier

FRT cells grown on permeable supports
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Krebs Bicarbonate Ringer's solution

Amiloride (100 µM)

Forskolin (10-20 µM)

Ivacaftor (e.g., 1-10 µM)

CFTRinh-172 (10-50 µM)

Gas mixture (95% O2 / 5% CO2)

Protocol:

Setup:

Pre-warm the Krebs Bicarbonate Ringer's solution to 37°C and bubble with 95% O2 / 5%

CO2.

Mount the permeable support with the FRT cell monolayer in the Ussing chamber.

Fill both the apical and basolateral chambers with the pre-warmed Krebs buffer.

Measurement:

Allow the system to equilibrate and establish a stable baseline short-circuit current (Isc).

Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and

isolate chloride currents.

Once a new stable baseline is reached, add forskolin to the basolateral chamber to

activate CFTR through cAMP stimulation.

After the forskolin-stimulated current stabilizes, add Ivacaftor to the apical chamber to

potentiate the CFTR-mediated current.

At the end of the experiment, add CFTRinh-172 to the apical chamber to confirm that the

measured current is specific to CFTR.
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Data Analysis:

Record the change in Isc (ΔIsc) after each addition.

The Ivacaftor-potentiated CFTR current is the difference in Isc before and after the

addition of Ivacaftor in the presence of forskolin.

The CFTR-specific current is confirmed by the inhibition observed after the addition of

CFTRinh-172.

Whole-Cell Patch Clamp Electrophysiology
Whole-cell patch clamp allows for the direct measurement of ion channel activity in a single

cell, providing detailed information about channel gating properties.
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Prepare FRT cells on
glass coverslips

Pull glass micropipettes
and fill with intracellular solution

Form a Giga-ohm seal
on a single cell

Rupture the cell membrane
to achieve whole-cell configuration

Record baseline CFTR currents
(Voltage-clamp)

Activate CFTR with Forskolin
in bath solution

Apply Ivacaftor to the
bath solution

Apply CFTRinh-172 to
confirm CFTR specificity

Analyze current-voltage (I-V)
relationship and channel open probability

Click to download full resolution via product page

Whole-Cell Patch Clamp Experimental Workflow.
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Materials:

Patch-clamp rig (microscope, micromanipulator, amplifier)

FRT cells grown on glass coverslips

Borosilicate glass capillaries

Pipette puller

Bath Solution (extracellular): 146 mM NMDG-Cl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose,

10 mM HEPES, pH 7.4.

Pipette Solution (intracellular): 116 mM NMDG-Cl, 30 mM Aspartic Acid, 1 mM MgCl2, 5 mM

EGTA, 2.9 mM CaCl2, 10 mM HEPES, 3 mM MgATP, pH 7.4.[3]

Forskolin (20 µM)

Ivacaftor (e.g., 2 µM)

CFTRinh-172 (20 µM)

Protocol:

Preparation:

Plate transfected FRT cells on glass coverslips 24-48 hours before the experiment.

Pull glass micropipettes to a resistance of 4-6 MΩ when filled with intracellular solution.

Mount the coverslip in the recording chamber and perfuse with bath solution.

Recording:

Approach a single cell with the micropipette and apply gentle suction to form a high-

resistance seal (>1 GΩ).

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip to

achieve the whole-cell configuration.
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Hold the cell at a membrane potential of -60 mV and apply voltage steps (e.g., from -100

mV to +100 mV in 20 mV increments) to record baseline currents.

Perfuse the cell with a bath solution containing forskolin to activate CFTR.

Once a stable activated current is observed, perfuse with a solution containing both

forskolin and Ivacaftor to measure potentiation.

Finally, perfuse with a solution containing CFTRinh-172 to confirm that the observed

currents are CFTR-specific.

Data Analysis:

Generate current-voltage (I-V) curves from the recorded currents.

Calculate the change in whole-cell conductance and reversal potential upon application of

Ivacaftor.

Analyze single-channel recordings (if performed in excised patches) to determine changes

in channel open probability (Po).

Fluorescence-Based Membrane Potential Assay
This high-throughput assay measures changes in membrane potential as an indicator of CFTR

activity.
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Plate FRT cells in a
96-well plate

Load cells with a
membrane potential-sensitive dye

Measure baseline fluorescence

Add a cocktail of Forskolin
and Ivacaftor

Measure stimulated fluorescence

Add CFTRinh-172

Measure inhibited fluorescence

Calculate the change in
fluorescence intensity
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Fluorescence-Based Membrane Potential Assay Workflow.

Materials:
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FRT cells expressing the CFTR mutation of interest

96-well black, clear-bottom plates

Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)

Fluorescence plate reader

Forskolin

Ivacaftor

CFTRinh-172

Protocol:

Cell Plating:

Seed the transfected FRT cells into a 96-well plate and grow to confluency.

Dye Loading:

Prepare the membrane potential-sensitive dye according to the manufacturer's

instructions.

Remove the culture medium from the wells and add the dye solution.

Incubate the plate at 37°C for 30-60 minutes to allow the cells to load the dye.

Fluorescence Measurement:

Place the plate in a fluorescence plate reader.

Measure the baseline fluorescence.

Add a solution containing both forskolin and varying concentrations of Ivacaftor to the

wells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1684365?utm_src=pdf-body
https://www.benchchem.com/product/b1684365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immediately begin kinetic fluorescence readings to measure the change in membrane

potential upon CFTR activation and potentiation.

After the signal has stabilized, add CFTRinh-172 to confirm the CFTR-specificity of the

response.

Data Analysis:

Calculate the change in fluorescence intensity in response to the forskolin and Ivacaftor
cocktail.

Plot the change in fluorescence against the concentration of Ivacaftor to generate a dose-

response curve and determine the EC50.

Conclusion
The use of Fischer Rat Thyroid cells provides a robust and reliable in vitro system for

characterizing the effects of Ivacaftor on various CFTR mutations. The protocols outlined in

these application notes provide a framework for conducting detailed investigations into the

potentiation of CFTR function. By employing these electrophysiological and fluorescence-

based assays, researchers can obtain valuable quantitative data to advance the understanding

of CFTR modulators and aid in the development of novel therapies for Cystic Fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1684365#ivacaftor-application-in-fischer-rat-thyroid-
frt-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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